3-Bromopiperidine-2,6-dione is an organic compound with the molecular formula and a CAS number of 62595-74-8. It is a derivative of piperidine, notable for its bromine atom at the 3-position and two keto groups at the 2 and 6 positions. This compound is primarily utilized as an intermediate in organic synthesis and has significant applications in medicinal chemistry and agrochemical development .
3-Bromopiperidine-2,6-dione can be classified as a heterocyclic compound, specifically a piperidine derivative. It is synthesized from piperidine-2,6-dione through bromination processes. The compound exhibits properties that make it valuable in various scientific fields, including pharmaceuticals and materials science .
The synthesis of 3-Bromopiperidine-2,6-dione typically involves the bromination of piperidine-2,6-dione. The general procedure includes:
In industrial settings, similar methods are employed but optimized for larger scale production. Continuous flow reactors may be used to enhance yield and purity while controlling reaction conditions more effectively .
The molecular structure of 3-Bromopiperidine-2,6-dione features:
The molecular weight of this compound is approximately 192.01 g/mol. Its melting point ranges from 120°C to 123°C, indicating its crystalline nature .
3-Bromopiperidine-2,6-dione can participate in several types of chemical reactions:
These reactions can lead to various substituted derivatives that are useful in further synthetic applications .
At the molecular level, 3-Bromopiperidine-2,6-dione functions through interactions with biological molecules. It has been shown to influence cell signaling pathways and gene expression by binding to specific enzymes or receptors. For instance, derivatives of this compound have been studied for their ability to induce fetal hemoglobin expression in treatments for sickle cell disease and β-thalassemia .
The mechanism often involves the modulation of enzymatic activity leading to downstream effects on cellular metabolism and function.
3-Bromopiperidine-2,6-dione exhibits stability at room temperature under proper storage conditions. Its reactivity profile allows it to participate in various organic transformations essential for synthetic chemistry applications .
3-Bromopiperidine-2,6-dione serves multiple roles across different fields:
The core synthetic route to 3-bromopiperidine-2,6-dione (CAS 62595-74-8) involves electrophilic bromination of piperidine-2,6-dione (glutarimide) under controlled conditions. This transformation achieves near-quantitative yields (99%) when performed using stoichiometric bromine in chloroform at elevated temperatures (110°C) for 90 minutes in a sealed vessel [1]. The reaction proceeds via an enolization-assisted electrophilic substitution mechanism, where the acidic α-proton adjacent to the carbonyl facilitates formation of a nucleophilic enolate. This enolate attacks molecular bromine (Br₂), resulting in selective bromination at the 3-position.
Post-reaction processing requires careful handling of hydrogen bromide gas emissions. After cooling, the vessel is opened with continued stirring until HBr evolution ceases, followed by solvent evaporation under vacuum. The crude product is then dissolved in ethanol and re-concentrated to yield white crystalline 3-bromopiperidine-2,6-dione with high purity (MH⁺: 193) [1]. The regioselectivity arises from the inherent acidity of the C3 proton, which is flanked by two electron-withdrawing carbonyl groups, creating an ideal site for enolization and subsequent electrophilic attack.
Table 1: Optimized Bromination Reaction Parameters
Parameter | Optimal Condition | Alternative Conditions | Impact on Yield |
---|---|---|---|
Bromine Equivalents | 1.75 eq | 1.5-2.0 eq | <95% outside range |
Temperature | 110°C | 80-120°C | Decreases by 15% at 80°C |
Reaction Time | 90 minutes | 60-120 minutes | Minimal variation |
Concentration | 0.5 g/ml glutarimide | 0.3-0.7 g/ml | Lower yields outside range |
Workup | Ethanol recrystallization | Direct crystallization | Purity decreases to 92% |
Solvent selection critically influences reaction efficiency and product stability in 3-bromopiperidine-2,6-dione synthesis. Chloroform emerges as the optimal solvent due to its ability to dissolve both glutarimide and bromine while tolerating high temperatures without side reactions. The reaction mixture forms a suspension initially, transitioning to a homogeneous solution as bromination progresses [1] [5]. Temperature control proves equally vital: maintaining 110°C ensures complete conversion while minimizing di-bromination or decomposition. Precise temperature management is achieved through oil baths rather than direct heating, providing uniform thermal transfer [1].
Post-synthesis handling requires specific protocols to preserve product integrity. The compound demonstrates sensitivity to air and moisture, necessitating storage under inert gas (nitrogen or argon) at temperatures below 15°C [5] [7]. Ethanol serves a dual role in purification – it facilitates crystallization while removing trace HBr impurities. Solvent evaporation must be conducted under reduced pressure to prevent thermal degradation, given the compound’s melting point of 107-111°C [5] [7].
Table 2: Solvent System Comparison for Bromination Efficiency
Solvent | Reaction Temperature | Reaction Time | Yield (%) | Purity Concerns |
---|---|---|---|---|
Chloroform | 110°C | 90 min | 99% | Minimal |
Dichloroethane | 80°C | 120 min | 92% | Increased di-bromination |
Acetic acid | 100°C | 180 min | 85% | Esterification byproducts |
Tetrahydrofuran | 65°C | 240 min | 78% | Peroxide formation |
Dimethylformamide | 120°C | 60 min | 82% | Darkening/charring |
Traditional bromination methods rely on stoichiometric bromine, presenting handling hazards and potential over-bromination. Catalytic alternatives could enhance sustainability and selectivity, though literature reports remain limited for this specific compound. Potential catalytic pathways include:
Current industrial synthesis still employs non-catalytic methods due to their reliability and high yields. However, the compound’s sensitivity to excess bromine (leading to decomposition or di-substitution) creates opportunities for catalytic innovations. Research gaps exist in asymmetric functionalization – introducing chirality at C3 could expand pharmaceutical utility but remains unexplored. Future catalytic studies should address atom economy while maintaining the crystalline morphology essential for purification [5] .
Industrial production of 3-bromopiperidine-2,6-dione predominantly employs batch reactors, but continuous flow systems offer compelling advantages for scaling this exothermic halogenation:
Batch Synthesis:
Continuous Flow Advantages:
Despite these benefits, material compatibility issues hinder flow implementation. Bromine and chloroform mixtures corrode stainless steel flow reactors, necessitating Hastelloy® or glass-lined microfluidic devices. Additionally, solids handling remains challenging – glutarimide suspensions risk channel clogging. Emerging solutions incorporate ultrasonic flow reactors to prevent particle aggregation . Economic analyses indicate flow systems become viable at >100 kg/day production volumes, primarily for manufacturers supplying lenalidomide synthesis (e.g., Chinese producers like Ningbo Inno Pharmchem) .
Table 3: Batch vs. Flow Synthesis Performance Metrics
Parameter | Batch Reactor | Continuous Flow Reactor | Improvement |
---|---|---|---|
Throughput (kg/day) | 50 | 150 | 200% |
Temperature Control | ±5°C | ±1°C | 5x precision |
Bromine Utilization | 85-90% | 95-98% | Reduced waste |
Typical Scale | 25 kg runs | 1-5 MT/day | Scalability |
Equipment Cost | $500k (500L reactor) | $1.2M (system) | Higher capex |
Operational Cost/kg | $220 | $180 | 18% reduction |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: